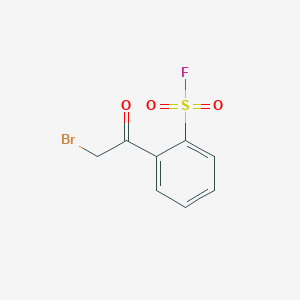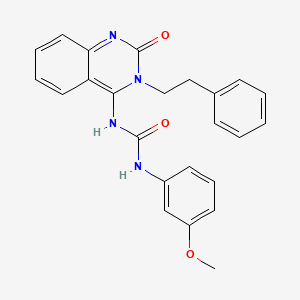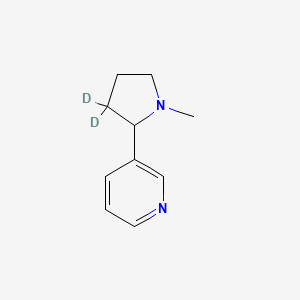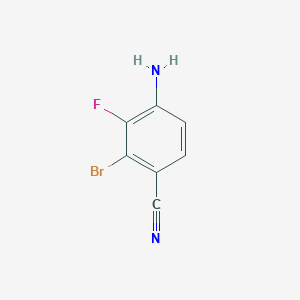![molecular formula C15H17N5O2S3 B14126782 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 1223881-44-4](/img/structure/B14126782.png)
2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of benzimidazoles and thiadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with ethyl orthoformate under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with an appropriate thiol, such as ethanethiol, in the presence of a base like sodium hydride to form the thioether linkage.
Thiadiazole Ring Formation: The thiadiazole ring is synthesized by the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole or thiadiazole rings.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
作用機序
The mechanism of action of 2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core structure and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds like acetazolamide and methazolamide contain the thiadiazole ring and are used for their diuretic and anticonvulsant properties.
Uniqueness
2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combined benzimidazole and thiadiazole structures, which may confer a broader range of biological activities and potential therapeutic applications .
特性
CAS番号 |
1223881-44-4 |
|---|---|
分子式 |
C15H17N5O2S3 |
分子量 |
395.5 g/mol |
IUPAC名 |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H17N5O2S3/c1-3-22-9-5-6-10-11(7-9)17-13(16-10)24-8-12(21)18-14-19-20-15(25-14)23-4-2/h5-7H,3-4,8H2,1-2H3,(H,16,17)(H,18,19,21) |
InChIキー |
VIUJACVRGTZVQB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NN=C(S3)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2R,4S)-6-Fluoro-2-methylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14126722.png)

![1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea](/img/structure/B14126733.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14126739.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14126751.png)
![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)



